Cicatrol
Description
Structure
2D Structure
Properties
CAS No. |
123774-77-6 |
|---|---|
Molecular Formula |
C29H43AgCaN6O13S |
Molecular Weight |
863.7 g/mol |
IUPAC Name |
calcium;silver;(4-aminophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)azanide;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/C11H11N4O3S.2C9H17NO5.Ag.Ca/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10;2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2-7H,12H2,1H3;2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;/q-1;;;+1;+2/p-2 |
InChI Key |
JIATYBYHEXWFRC-UHFFFAOYSA-L |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.COC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ca+2].[Ag+] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.COC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ca+2].[Ag+] |
Synonyms |
calcium pantothenate - carboxymethylcellulose - glycerin - silver sulfameter - xylene calcium pantothenate, carboxymethylcellulose, glycerin, silver sulfameter, xylene drug combination CF-100 cicatrol |
Origin of Product |
United States |
Elucidation of Compositional Characteristics and Formulation Methodologies for Cicatrol Designated Products
Physicochemical Characterization Methodologies and Stability Assessments
The stability and efficacy of topical formulations like Cicatrol are intrinsically linked to their physicochemical properties. A battery of tests is employed to ensure product quality and consistency.
Analytical Techniques for Aspect and Color Determination
The initial evaluation of a topical product involves organoleptic assessment, which includes its visual appearance (aspect) and color. researchgate.netformulationbio.com These characteristics are crucial for patient acceptance and can be early indicators of instability. nih.gov
Visual Inspection: The most direct method for assessing aspect and color is through visual inspection under controlled lighting conditions. The product should be free from particulate matter and exhibit a uniform appearance. For instance, a this compound formulation is described as a homogeneous paste, light gray to beige in color. farmaciatei.ro
Colorimetry: For a more quantitative and objective assessment, colorimeters or spectrophotometers can be used. These instruments measure the color of the product and express it in terms of standardized color space coordinates (e.g., Lab*). This allows for precise color monitoring between batches and throughout stability studies. fip.org Any significant change in color during storage could indicate chemical degradation of the active pharmaceutical ingredient or excipients. srce.hr
Methodologies for Assessing Homogeneity and Rheological Behavior
Homogeneity: A critical quality attribute of semi-solid dosage forms is homogeneity, which ensures uniform distribution of the active ingredient. researchgate.net
Microscopic Evaluation: Microscopic techniques, such as light microscopy and polarized light microscopy, are employed to visually assess the homogeneity of the formulation. basf.comnih.gov This allows for the observation of the physical state of the active ingredient (dissolved or suspended) and the uniformity of the dispersed phase. The absence of large aggregates or crystals indicates good homogeneity.
Rheological Behavior: Rheology is the study of the flow and deformation of materials. scribd.com The rheological properties of a topical formulation are critical as they affect its spreadability, feel upon application, and the release of the active ingredient. expresspharma.innih.gov Semi-solid formulations like this compound typically exhibit non-Newtonian flow behavior, meaning their viscosity changes with applied shear stress. nih.govthermofisher.com
Viscometry and Rheometry: Rotational viscometers and rheometers are used to measure the rheological properties of semi-solid preparations. Key parameters evaluated include:
Viscosity: A measure of a fluid's resistance to flow. For topical products, viscosity is typically measured over a range of shear rates to characterize its shear-thinning behavior (viscosity decreases as shear rate increases), which is desirable for ease of application. expresspharma.in
Yield Stress: The minimum stress required to initiate flow. expresspharma.in A sufficient yield stress ensures that the product remains in place upon application and does not drip. thermofisher.com
Thixotropy: The time-dependent shear thinning property. A thixotropic formulation will have a lower viscosity upon application (high shear) and will regain its viscosity when at rest (low shear), preventing it from spreading uncontrollably.
A summary of key rheological parameters and their significance is presented in the table below.
| Rheological Parameter | Description | Significance for Topical Formulations |
| Viscosity | Resistance to flow. | Affects spreadability and retention on the skin. |
| Yield Stress | Minimum stress to initiate flow. | Prevents the product from dripping after application. |
| Shear Thinning | Decreased viscosity with increased shear rate. | Allows for easy application and spreading. |
| Thixotropy | Time-dependent shear thinning. | Ensures the product stays in place after application. |
pH Profile Analysis and Long-Term Stability Determinations
pH Profile Analysis: The pH of a topical formulation is a critical parameter that can affect the stability of the active ingredient and the compatibility of the product with the skin. The natural pH of the skin is slightly acidic, typically between 4.5 and 6.5. atlas-scientific.compoltekindonusa.ac.id Formulations with a pH in this range are generally better tolerated.
pH Measurement: The pH of a semi-solid formulation is typically measured using a pH meter with a surface electrode. For accurate measurements, the electrode is placed in direct contact with the product. boquinstrument.comyoutube.com Some methods may involve a 10% dilution of the product in distilled water, though direct measurement is preferred for liquid and semi-solid formulations. atlas-scientific.comyoutube.com The pH of this compound formulations should be controlled to ensure both the stability of argentic sulphamethoxydiasine and skin compatibility.
Long-Term Stability Determinations: Stability testing is essential to ensure that the product maintains its quality, safety, and efficacy throughout its shelf life. researchgate.netnih.gov These studies are conducted under controlled temperature and humidity conditions.
Parameters Monitored: During long-term stability studies, several physicochemical parameters are monitored at specified time intervals, including:
Aspect and color
Homogeneity
pH
Viscosity and other rheological properties
Content of the active pharmaceutical ingredient (Argentic Sulphamethoxydiasine)
A study on a this compound ointment formulation demonstrated good stability over a one-year period, with no significant changes in its physicochemical properties. nih.gov
Quantitative Analytical Methods for Key Components (e.g., Argentic Sulphamethoxydiasine Content)
Accurate and precise analytical methods are required for the quantitative determination of the active pharmaceutical ingredient, argentic sulphamethoxydiasine, in the final product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. magtechjournal.combvsalud.org
High-Performance Liquid Chromatography (HPLC): A common HPLC method for the analysis of silver sulfadiazine (B1682646) involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. researchgate.netresearchgate.netnih.gov Detection is typically performed using a UV detector at a wavelength where silver sulfadiazine exhibits maximum absorbance.
The table below outlines typical HPLC parameters for the quantification of silver sulfadiazine.
| HPLC Parameter | Typical Conditions |
| Column | Agilent ZORBAX SB-C18 or Agela Venusil XBP C18(L) magtechjournal.combvsalud.org |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid or acetonitrile-1% glacial acetic acid magtechjournal.combvsalud.org |
| Flow Rate | 1.0 mL/min magtechjournal.combvsalud.org |
| Detection Wavelength | 268 nm magtechjournal.com |
| Column Temperature | 30°C or 25°C magtechjournal.combvsalud.org |
Diverse "this compound" Formulations and Their Underlying Chemical Foundations
The therapeutic efficacy of "this compound" is rooted in its specific formulations, which are designed to optimize the delivery and activity of its key components.
Analysis of Argentic Sulphamethoxydiasine and Bentonite (B74815) Hydrogel Formulations
A notable formulation of this compound combines argentic sulphamethoxydiasine with a bentonite hydrogel. farmaciatei.ronih.gov This formulation leverages the unique properties of each component to create a synergistic effect.
Argentic Sulphamethoxydiasine: This is the primary active ingredient. It is a silver salt of the sulfonamide antibiotic, sulfamethoxydiazine. The silver ions provide broad-spectrum antimicrobial activity, while the sulfadiazine moiety also contributes to the antibacterial effect.
Bentonite Hydrogel: Bentonite is a natural clay composed mainly of montmorillonite. mdpi.comscielo.br When hydrated, bentonite forms a hydrogel, which is a three-dimensional network of polymer chains that can absorb and retain large amounts of water. nih.govnih.gov
Chemical Foundations of the Formulation:
The use of a bentonite hydrogel as a vehicle for argentic sulphamethoxydiasine is based on several chemical principles:
Thickening and Stabilizing Agent: Bentonite acts as a gelling and suspending agent, creating a stable, semi-solid formulation that is easy to apply and adheres well to the skin. nih.gov This ensures prolonged contact of the active ingredient with the treatment area.
Controlled Release: The porous structure of the hydrogel can entrap the argentic sulphamethoxydiasine, potentially leading to a controlled or sustained release of the active compound over time.
Moist Environment: Hydrogels help to maintain a moist environment at the application site, which is conducive to healing.
Biocompatibility: Bentonite is generally considered to be biocompatible and is used in various pharmaceutical and cosmetic preparations. mdpi.com
In addition to argentic sulphamethoxydiasine and bentonite, other components such as glycerol, chitosan (B1678972), and lactic acid may be included in this compound formulations to further enhance its properties. farmaciatei.ro Glycerol acts as a humectant, chitosan can have film-forming and mucoadhesive properties, and lactic acid can be used to adjust the pH.
Examination of Chitosan, Silver Sulfadiazine, Bentonite, and Lactic Acid Compositions
Topical formulations designated as this compound are complex compositions engineered for wound management. A notable formulation comprises four key active ingredients: silver sulfadiazine, bentonite hydrogel, chitosan, and lactic acid. semanticscholar.orgodermatol.com This combination leverages the distinct properties of each component to create a synergistic effect aimed at supporting the healing process.
Silver Sulfadiazine: This compound is a well-established topical antimicrobial agent, resulting from a reaction between silver nitrate (B79036) and sulfadiazine. It is primarily used to prevent and treat infections in burns and other wounds. semanticscholar.org The silver ions, together with sulfadiazine, exert a broad-spectrum bactericidal action, which is crucial in managing wound bioburden. semanticscholar.org
Bentonite: In this formulation, bentonite is used as a hydrogel. Bentonite is a type of absorbent clay that, when hydrated, forms a gel-like substance. This hydrogel serves as the vehicle for the other active ingredients, ensuring a uniform and sustained contact with the wound bed. semanticscholar.org The use of bentonite for external wound healing is considered safe, and it may contribute positively to the macroscopic appearance of healing wounds. semanticscholar.org
Chitosan: Chitosan is a linear polysaccharide derived from the deacetylation of chitin, which is found in the exoskeletons of crustaceans. semanticscholar.org It is incorporated for its regenerative effects on the skin. Research indicates that chitosan stimulates immune cells, macrophages, and fibroblasts, which are essential for tissue repair. semanticscholar.org It also aids in reducing pain by blocking nerve endings, absorbs inflammatory fluids, promotes natural blood clotting, and provides a scaffold for new cell growth, which can help minimize scarring. semanticscholar.org
Lactic Acid: Lactic acid is listed as a component of this composite cream. semanticscholar.orgodermatol.com While its specific role in this exact formulation is not elaborately detailed in the available literature, lactic acid is known in dermatology for its properties as a pH regulator and a humectant.
The combination of these four ingredients in a single topical cream provides a multi-faceted approach to wound care, addressing infection control, moisture management, and stimulation of the body's natural healing mechanisms. semanticscholar.org
Interactive Data Table: Components of the this compound Formulation
| Component | Chemical/Material Type | Primary Function in Formulation |
| Silver Sulfadiazine | Silver-containing Sulfa Drug | Antimicrobial agent; prevents and treats wound infections. semanticscholar.org |
| Bentonite | Absorbent Clay | Forms a hydrogel base; serves as a vehicle for active ingredients and maintains a moist wound environment. semanticscholar.org |
| Chitosan | Polysaccharide (Biopolymer) | Promotes skin regeneration; stimulates fibroblasts and immune cells; provides a scaffold for tissue growth; helps in hemostasis and pain reduction. semanticscholar.org |
| Lactic Acid | Alpha-Hydroxy Acid (AHA) | Included as a component, likely for pH regulation and its moisturizing properties. semanticscholar.orgodermatol.com |
Characterization of Micro-algal Extracts (e.g., Porphyridium cruentum in this compound SB)
A specific product variant, this compound SB, utilizes an extract from the micro-alga Porphyridium cruentum. cosmeticsbusiness.comcosmeticsbusiness.comblogfa.com This ingredient is a sophisticated bioactive compound designed for advanced skin healing applications. The formulation of this compound SB consists of the algal extract boosted with mineral copper. cosmeticsbusiness.comcosmeticsbusiness.comblogfa.com
Porphyridium cruentum is a red micro-alga known for its resilience and its ability to produce a wide range of valuable compounds. microphyt.eu The extract is rich in molecules that are beneficial for the skin, including:
Polysaccharides: The alga secretes sulfated exopolysaccharides (EPS) that form a protective coating. microphyt.eu These molecules are excellent natural moisturizers, helping the skin to retain water, which keeps it supple and soft. sincereskincare.comlesielle.com
Pigments: The characteristic red color comes from pigments like β-Phycoerythrin. These compounds have been shown to possess potent antioxidant and anti-inflammatory properties. algologie.comaloderma.com
Fatty Acids: The extract contains polyunsaturated fatty acids (PUFAs), including omega-3 (eicosapentaenoic acid - EPA) and omega-6 (arachidonic acid), which are vital for maintaining the skin barrier. microphyt.eulesielle.com
Vitamins and Minerals: It is a source of antioxidants like tocopherol (Vitamin E) and various essential minerals. microphyt.eusincereskincare.comlesielle.com
In the context of this compound SB, the extract of Porphyridium cruentum is specifically noted for its ability to improve skin healing and protect cellular DNA from oxidative damage caused by free radicals and reactive oxygen species (ROS). cosmeticsbusiness.comcosmeticsbusiness.comblogfa.com The addition of mineral copper is significant, as copper is a known cofactor for enzymes involved in collagen and elastin (B1584352) synthesis, further supporting the skin's regenerative processes.
Interactive Data Table: Bioactive Compounds in Porphyridium cruentum Extract
| Compound Class | Specific Examples | Key Benefits in Skincare |
| Exopolysaccharides (EPS) | Sulfated Polysaccharides | Intense hydration, formation of a protective layer, moisturizing. microphyt.eusincereskincare.comlesielle.com |
| Pigments | β-Phycoerythrin, Carotenoids (e.g., Zeaxanthin) | Potent antioxidant, anti-inflammatory, anti-redness, protection against free radicals. microphyt.eulesielle.comalgologie.com |
| Polyunsaturated Fatty Acids (PUFAs) | Eicosapentaenoic acid (EPA), Arachidonic acid | Support of the skin's natural barrier function. microphyt.eulesielle.com |
| Vitamins | Tocopherol (Vitamin E) | Antioxidant. microphyt.eulesielle.com |
| Minerals | Copper (added), Calcium, Potassium, Magnesium | Copper aids in collagen synthesis; other minerals support overall skin health. cosmeticsbusiness.comcosmeticsbusiness.comblogfa.commicrophyt.eu |
Investigation of Flavonoid Compounds in Emollient Formulations Associated with "this compound"
Flavonoids are a large class of polyphenolic compounds naturally occurring in plants, widely recognized for their therapeutic properties in dermatological applications. nih.govmdpi.com While the available literature does not directly link a specific flavonoid-based emollient to the "this compound" product line, an investigation into the role of flavonoids in such formulations is critical for understanding modern dermo-cosmetic science. Emollient formulations are frequently enhanced with flavonoids due to their potent antioxidant and anti-inflammatory effects. nih.govmdpi.com
Flavonoids are characterized by a general structure consisting of two benzene (B151609) rings connected by a three-carbon bridge. nih.gov Variations in this structure give rise to different classes, including flavones, flavonols, and isoflavones. nih.gov
Key Flavonoids in Dermatological Formulations:
Quercetin: A flavonol found in many plants, it is known to protect skin from damage induced by UVB radiation and can modulate inflammatory processes. nih.gov
Apigenin and Luteolin: These flavones have been studied for their ability to suppress inflammation and protect the skin. google.com
Genistein: An isoflavone (B191592) derived from soy, it can bind to and inhibit protein-tyrosine kinase, thereby disrupting certain signal transduction pathways, and has been shown to boost collagen production. blogfa.com
The primary challenge in formulating with flavonoids is their poor water solubility, which can limit their penetration into the skin. nih.gov To overcome this, advanced delivery systems such as nanoemulsions, nanocapsules, and liposomes are employed to increase their bioavailability in topical applications. nih.govalkafeel.edu.iq These carrier systems help to solubilize the flavonoid compounds and deliver them effectively to the target site in the skin. nih.gov Emollient bases, such as creams and lotions, serve as the vehicle for these flavonoid-delivery systems, providing hydration and improving skin feel. google.com
Interactive Data Table: Properties of Flavonoids in Emollient Formulations
| Flavonoid Type | Examples | Primary Dermatological Properties | Formulation Considerations |
| Flavonols | Quercetin, Kaempferol | Antioxidant, anti-inflammatory, photoprotective against UV damage. nih.gov | Poor water solubility; often incorporated into nanoemulsions or lipid nanoparticles to enhance skin permeability. nih.govalkafeel.edu.iq |
| Flavones | Apigenin, Luteolin | Anti-inflammatory, antioxidant. google.com | Low solubility requires specialized vehicles like lotions and creams with penetration enhancers. google.com |
| Isoflavones | Genistein, Daidzein | Collagen-boosting, antioxidant, anti-inflammatory, inhibition of protein-tyrosine kinase. blogfa.com | Often formulated into liposomal preparations to improve delivery and stability. blogfa.com |
Advanced Investigations into the Biochemical and Cellular Mechanisms of Action Attributed to Cicatrol Components
Enzymatic Regulation and Biological Insult Inhibition
The antimicrobial action of Silver Sulfadiazine (B1682646) is largely mediated by the release of silver ions, which are highly reactive chemical species. These ions exhibit broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as certain yeasts. patsnap.comwounds-uk.comnih.gov The sulfadiazine component also contributes by inhibiting bacterial folic acid synthesis. patsnap.comnih.govdrugbank.com
Mechanistic Studies on Lipase (B570770) Inhibition Pathways
While Silver Sulfadiazine is known to interact with various enzymes, direct mechanistic studies specifically detailing its inhibition of lipase pathways as a primary therapeutic action are not widely documented in current literature. However, it is important to note that topical application of silver sulfadiazine cream, which often contains excipients like glycerin and glyceryl stearate, has been reported to cause falsely elevated serum triglyceride and lipase levels due to hyperglycerolemia. This phenomenon is an interference with laboratory enzymatic measurement methods rather than a direct inhibition of lipase enzymes by Silver Sulfadiazine itself. nih.gov
Interfacial Interactions with Biological Barriers
The topical application of Silver Sulfadiazine involves its interaction with the skin, particularly the compromised barrier in burn wounds. Its effectiveness is influenced by how it interfaces with these biological structures.
Molecular-Level Interactions with Stratum Corneum
Silver Sulfadiazine is characterized by its poor solubility and limited penetration through intact skin. wikipedia.org Upon application to a wound, silver ions are slowly released and primarily deposited superficially within the wound bed. The absorption of silver by intact skin is minimal (typically less than 1 ppm), largely because most free silver ions precipitate as silver sulfide (B99878) (AgS) in the outer stratum corneum. scielo.brscielo.br In contrast, in injured skin, such as deep burn wounds, absorption can increase, potentially reaching up to 10% in highly vascularized regions. scielo.brscielo.br The extent of interaction and absorption is influenced by factors such as the concentration of the compound, the duration of contact with the membrane, and the binding tendency of the solute to the membrane. nih.gov Fourier Transform Infrared (FTIR) spectroscopy studies on skin treated with silver sulfadiazine nanolotions have shown subtle changes in molecular vibrations, particularly in peaks representing hydrocarbon chains of lipids and amide vibrations of the stratum corneum, suggesting molecular-level interactions with these components of the skin barrier. mdpi.com
Theoretical Models of Protective Barrier Formation
Silver Sulfadiazine contributes to the formation and maintenance of a protective barrier primarily through its potent antimicrobial action. By effectively controlling bacterial growth and preventing infection in burn wounds, it plays a critical role in preserving the integrity of the compromised skin barrier and facilitating its natural repair processes. drsergiomazzei.healthdrugs.comnih.gov The cream itself forms a physical protective layer over the wound. drsergiomazzei.health This control of microbial proliferation is essential for allowing the host's regenerative mechanisms, including re-epithelialization, to proceed unhindered, thereby restoring the skin's barrier function. nih.govresearchgate.net
Cellular Responses and Tissue Homeostasis Modulation
Beyond its direct antimicrobial effects, Silver Sulfadiazine also modulates various cellular responses, contributing to the complex process of wound healing and the restoration of tissue homeostasis.
Silver Sulfadiazine has been shown to promote wound healing, leading to increased rates of epithelialization, effective wound cleansing, and enhanced granulation tissue formation. wounds-uk.comnih.govunair.ac.id It influences the inflammatory phase of wound healing by modulating cytokine activity. Silver nanoparticles, for instance, have been observed to inhibit the activity of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.govmdedge.com This regulation of the inflammatory response is crucial for achieving optimal wound healing outcomes and restoring tissue homeostasis. nih.gov
Theoretical Frameworks for Advanced Applications and Future Research Directions of Cicatrol Associated Compounds
Conceptualizing "Cicatrol" in Regenerative Medicine and Tissue Engineering Paradigms
The components of formulations like "this compound" can be viewed through the lens of regenerative medicine, which aims to repair, replace, or regenerate human cells, tissues, or organs to restore normal function. nih.gov
Scaffolding Concepts for Cell Growth and New Tissue Formation
In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation, ultimately leading to the formation of new tissue. nih.govmdpi.commdpi.comnih.gov While "this compound" is an ointment and not a solid scaffold, its components can be conceptualized as a supportive matrix for wound healing. The gel-like consistency of the ointment creates a moist environment conducive to cell migration and proliferation, which are crucial steps in the healing process. nih.gov The materials within the ointment can be seen as a temporary extracellular matrix that facilitates the body's natural regenerative processes.
Integration into Novel Transdermal Delivery Systems and Targeted Therapies
The effectiveness of a topical treatment like "this compound" is dependent on the efficient delivery of its active ingredients to the target site. Research into novel transdermal delivery systems aims to enhance the penetration of therapeutic agents through the skin barrier, allowing for more targeted and effective treatment. Future iterations of wound healing ointments could incorporate advanced delivery technologies such as nanoparticles, liposomes, or microneedles to improve the bioavailability of their active components.
Interdisciplinary Research with Phytochemistry and Marine Biotechnology (e.g., Micro-algae Derivatives)
The field of wound healing is increasingly looking towards natural sources for new therapeutic agents. Phytochemistry, the study of chemicals derived from plants, has identified numerous compounds with wound-healing properties. Similarly, marine biotechnology is exploring the potential of organisms like micro-algae for novel bioactive compounds. jpi-oceans.eu Future research could involve incorporating extracts from plants or marine organisms with known anti-inflammatory, antimicrobial, or regenerative properties into formulations similar to "this compound" to enhance their therapeutic efficacy.
Computational and In Silico Approaches to Predict Bioactivity and Optimize Formulations
Computational methods are becoming increasingly valuable in drug discovery and formulation development. nih.govnih.gov In silico modeling can be used to predict the bioactivity of different compounds and to optimize the composition of topical formulations for enhanced efficacy and stability. researchgate.netplos.orgplos.org For instance, molecular modeling could be used to understand the interactions between the active ingredients of a wound healing ointment and biological targets in the skin, leading to the design of more effective treatments.
Future Perspectives on "this compound" Research within Dermatological and Wound Healing Science
Future research in dermatological and wound healing science will likely focus on developing "smart" wound dressings that can actively participate in the healing process. nih.govincyte.com This could involve incorporating sensors to monitor the wound environment, as well as controlled-release systems that deliver therapeutic agents in response to specific biological cues. While "this compound" is a conventional ointment, the principles behind its use in promoting a favorable environment for healing are foundational to the development of these next-generation wound care technologies. researchgate.netmdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. How can researchers systematically identify gaps in existing literature on Cicatrol’s mechanisms of action?
- Methodology : Conduct a systematic review using databases like PubMed and Web of Science, applying search terms such as "this compound AND (mechanism OR pathway)" and filtering by publication date (e.g., last 10 years). Use the P-E/I-C-O framework to categorize findings:
- Population (e.g., in vitro/in vivo models),
- Exposure/Intervention (e.g., this compound dosage),
- Comparison (e.g., untreated controls or alternative compounds),
- Outcome (e.g., gene expression, wound-healing rates).
- Data Analysis : Tabulate results to highlight understudied areas, such as this compound’s interaction with specific extracellular matrix proteins .
Q. What experimental design frameworks are optimal for preliminary studies on this compound’s efficacy?
- Methodology : Adopt the PICOT framework:
- Population : Define biological models (e.g., murine dermal fibroblasts).
- Intervention : Specify this compound concentrations and delivery methods.
- Comparison : Include positive controls (e.g., TGF-β1) and vehicle controls.
- Outcome : Quantify outcomes like collagen deposition (via Masson’s trichrome staining).
- Time : Determine endpoints (e.g., 7/14/21 days post-treatment).
Q. How can researchers standardize protocols for synthesizing and characterizing this compound in academic settings?
- Methodology :
- Synthesis : Follow peer-reviewed protocols for chemical synthesis (e.g., solvent-free mechanochemical methods) with purity ≥95% (HPLC-UV).
- Characterization : Use NMR (¹H/¹³C), FT-IR, and mass spectrometry. Reference ICH guidelines for analytical validation .
- Documentation : Provide step-by-step protocols in supplementary materials, including equipment details (manufacturer, model) and reagent sources .
Advanced Research Questions
Q. How should researchers reconcile contradictory data on this compound’s anti-inflammatory versus pro-fibrotic effects?
- Methodology :
- Meta-Analysis : Aggregate datasets from heterogeneous studies (e.g., differing cell lines or animal strains) using random-effects models.
- Subgroup Analysis : Stratify by variables like dosage (low vs. high) or exposure duration.
- Mechanistic Validation : Employ siRNA knockdowns to isolate pathways (e.g., NF-κB vs. SMAD3) .
- Example Table :
| Study | Model | Dosage (µM) | Outcome (Inflammation vs. Fibrosis) | Confounding Factors |
|---|---|---|---|---|
| A | RAW264.7 | 10 | ↓ TNF-α, ↑ Collagen I | Serum concentration |
| B | HDF | 50 | No change in IL-6, ↑ α-SMA | Donor variability |
Q. What strategies optimize this compound’s bioavailability in complex tissue microenvironments?
- Methodology :
- Formulation Testing : Compare nanoencapsulation (e.g., PLGA nanoparticles) versus hydrogel delivery.
- Pharmacokinetics : Use LC-MS/MS to quantify tissue-specific bioavailability in murine models.
- Biological Activity : Pair pharmacokinetic data with functional assays (e.g., scratch assays for migration) .
Q. How can longitudinal studies address this compound’s long-term safety and off-target effects?
- Methodology :
- Study Design : Implement a 12-month murine cohort with staggered this compound administration.
- Endpoints : Monitor histopathology (e.g., liver/kidney toxicity) and omics profiles (transcriptomics/proteomics).
- Statistical Tools : Use survival analysis (Kaplan-Meier curves) and multivariate regression .
Q. What computational approaches predict this compound’s interactions with non-canonical molecular targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina to screen this compound against structural databases (e.g., PDB).
- Network Pharmacology : Construct protein-protein interaction networks (Cytoscape) to identify secondary targets (e.g., integrins).
- Validation : Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How do researchers address reproducibility challenges in this compound studies across labs?
- Methodology :
- Inter-Lab Collaboration : Share standardized reagents (e.g., from ATCC) and protocols via platforms like Protocols.io .
- Blinded Replication : Third-party labs repeat key experiments (e.g., this compound’s effect on TGF-β1 secretion) with pre-registered methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
